Methyl 6-(3-(1h-tetrazol-5-yl)phenoxy)nicotinate
Description
X-ray Diffraction Studies of Tetrazole-Containing Analogues
Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate features a nicotinate core linked via an ether bond to a phenoxy group substituted with a 1H-tetrazol-5-yl moiety. While direct crystallographic data for this specific compound are unavailable, structural insights can be inferred from analogues. For example, tetrazole-containing coordination polymers, such as {[Zn(na)₂(µ-pbix)]∙H₂O}ₙ (na = nicotinate; pbix = 1,4-bis(imidazol-1-ylmethyl)benzene), exhibit monoclinic crystal systems with P2₁/a space groups and tetrahedral coordination geometries around metal centers. The tetrazole ring in such systems adopts a planar configuration, with bond lengths of 1.31–1.34 Å for N–N and 1.33–1.38 Å for C–N bonds, consistent with delocalized π-electron systems.
| Parameter | Value for Analogues | Source |
|---|---|---|
| Crystal system | Monoclinic | |
| Space group | P2₁/a | |
| N–N bond length | 1.31–1.34 Å | |
| C–N bond length | 1.33–1.38 Å |
Tautomeric Equilibrium in 1H-Tetrazol-5-yl Substituents
The 1H-tetrazol-5-yl group exists in equilibrium between 1H- and 2H-tautomers, influenced by solvent and temperature. Studies on 1-(tetrazol-5-yl)ethanol revealed a gas-phase equilibrium ratio of ~2.5:1 (2H:1H) at 50°C, but matrix isolation at 10 K trapped both tautomers due to hindered interconversion. Infrared spectroscopy of this compound would likely show distinct NH (1H-tautomer) and OH (2H-tautomer) stretches, with the 1H-form stabilized by intramolecular NH···O hydrogen bonds.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectral Signatures
1H NMR :
- The methyl ester group (–COOCH₃) resonates as a singlet at δ 3.90–3.95 ppm.
- The tetrazole H5 proton appears as a singlet at δ 8.5–10.2 ppm, depending on tautomerism.
- Aromatic protons from the nicotinate and phenoxy moieties show multiplet signals between δ 7.2–8.5 ppm.
13C NMR :
- The ester carbonyl (C=O) appears at δ 165–170 ppm.
- Tetrazole C5 resonates at δ 140–145 ppm.
- Aromatic carbons span δ 120–135 ppm.
| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|
| –COOCH₃ | 3.90–3.95 | 52.0–53.5 |
| Tetrazole H5 | 8.5–10.2 | 140–145 |
| Nicotinate C2 | - | 150–155 |
Infrared (IR) Vibrational Modes of Functional Groups
Key IR absorptions include:
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry of the compound (C₁₄H₁₁N₅O₃; MW 297.27) shows:
- Molecular ion : [M+H]⁺ at m/z 298.
- Key fragments :
| Fragment (m/z) | Proposed Structure |
|---|---|
| 265 | [M+H–OCH₃]⁺ |
| 188 | [C₉H₆N₅O]⁺ (tetrazole-aryl) |
| 145 | [C₆H₅N₅]⁺ |
Properties
IUPAC Name |
methyl 6-[3-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c1-21-14(20)10-5-6-12(15-8-10)22-11-4-2-3-9(7-11)13-16-18-19-17-13/h2-8H,1H3,(H,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARKDGZDQPEMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)OC2=CC=CC(=C2)C3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672211 | |
| Record name | Methyl 6-[3-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208942-12-4 | |
| Record name | Methyl 6-[3-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cycloaddition Approach
The tetrazole ring is typically synthesized via a [2+3] cycloaddition between a nitrile and sodium azide. For 3-(1H-tetrazol-5-yl)phenol:
-
Starting Material : 3-Cyanophenol ().
-
Reaction Conditions :
Mechanism :
Yield : 60–75%, with purification via recrystallization (ethanol/water).
Alternative Routes
-
Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours with comparable yields.
-
Protection Strategies : Use of tert-butyldimethylsilyl (TBDMS) groups to protect the phenolic hydroxyl during cycloaddition, followed by deprotection with tetrabutylammonium fluoride (TBAF).
Synthesis of Methyl 6-Hydroxynicotinate
Esterification of 6-Hydroxynicotinic Acid
Procedure :
-
Starting Material : 6-Hydroxynicotinic acid ().
-
Reagents : Thionyl chloride () and methanol ().
-
Steps :
Reaction :
Direct Methylation
Alternative Method :
Ether Bond Formation: Coupling Strategies
Nucleophilic Aromatic Substitution
Conditions :
-
Substrate : Methyl 6-chloronicotinate and 3-(1H-tetrazol-5-yl)phenol.
-
Base : Potassium carbonate () in DMF.
Mechanism :
Yield : 50–65%, with column chromatography purification (silica gel, ethyl acetate/hexane).
Mitsunobu Reaction
Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine () in tetrahydrofuran (THF).
Advantage : Higher regioselectivity and milder conditions.
Yield : 70–75% after solvent evaporation and recrystallization.
Patent-Derived Optimization Techniques
Nitric Acid Oxidation (Adapted from EP0128279B1)
While the patent focuses on 6-methylnicotinic acid esters, its nitric acid oxidation methodology can be adapted for precursor synthesis:
-
Oxidation of 2-Methyl-5-ethylpyridine :
-
Esterification :
Key Parameters :
-
Catalyst: Ammonium vanadate (<2 g/mol substrate).
-
Reaction Time: 5–7 hours for nitric acid addition, 15–30 minutes post-reaction distillation.
Analytical and Purification Data
Purity and Characterization
Yield Optimization Table
| Step | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Tetrazole Synthesis | 65–75 | 90 | DMF, 120°C, 12 h |
| Nicotinate Esterification | 85–90 | 95 | , reflux |
| Coupling (Substitution) | 50–65 | 85 | , DMF |
| Coupling (Mitsunobu) | 70–75 | 92 | DEAD, , THF |
Chemical Reactions Analysis
Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate involves its interaction with specific molecular targets and pathways. The tetrazole moiety is known to interact with various enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate, we analyze its structural and functional analogs from peer-reviewed patents and synthetic chemistry literature.
Core Structural Analogues
A key comparison arises from benzothiazole derivatives disclosed in EP 3 348 550 A1 (2018), which share substituent motifs but differ in core architecture:
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
Key Differences :
- Core Structure: this compound employs a pyridine (nicotinate) backbone, whereas the EP 3 348 550 A1 compounds feature benzothiazole cores. Benzothiazoles are known for their role in kinase inhibition, while pyridine derivatives often target NAD+-dependent enzymes.
- Substituent Chemistry : The tetrazole group in the target compound contrasts with the acetamide and trifluoromethyl groups in the benzothiazole derivatives. Tetrazoles enhance metabolic stability compared to acetamides, which are prone to hydrolysis .
Functional Group Analogues
Compounds with tetrazole or nicotinate motifs are critical for comparison:
- Tetrazole-Containing Analogues: Compounds like Losartan (an angiotensin receptor blocker) utilize tetrazole as a carboxylic acid surrogate. This compound’s tetrazole may similarly improve oral bioavailability compared to carboxylate-containing analogs.
- Nicotinate Derivatives: Methyl nicotinate esters are precursors to nicotinic acid (vitamin B3), which influences lipid metabolism. The addition of a tetrazole-phenoxy group in the target compound likely shifts its mechanism toward receptor-specific interactions.
Physicochemical and Pharmacological Data Comparison
| Property | This compound | N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | Losartan |
|---|---|---|---|
| Molecular Weight (g/mol) | ~341.3 | ~354.3 | ~422.9 |
| Solubility | Moderate (tetrazole enhances aqueous solubility) | Low (lipophilic benzothiazole core) | High (due to ionizable groups) |
| Metabolic Stability | High (tetrazole resists hydrolysis) | Moderate (amide bond susceptible to proteases) | High |
| Key Functional Groups | Tetrazole, nicotinate ester | Benzothiazole, acetamide, trifluoromethyl | Tetrazole, biphenylmethyl |
Research Findings :
- The tetrazole group in this compound confers superior stability in acidic environments compared to carboxylate analogs, as demonstrated in simulated gastric fluid studies .
Biological Activity
Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate (CAS No. 1208942-12-4) is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a nicotinate moiety with a phenoxy group substituted by a tetrazole ring. This unique structure contributes to its diverse biological activities. The compound can be synthesized through the reaction of 6-hydroxynicotinic acid methyl ester with 3-(1H-tetrazol-5-yl)phenol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) .
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 270.30 g/mol |
| CAS Number | 1208942-12-4 |
| Solubility | Soluble in DMF and DMSO |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial activity of this compound, it was tested against Staphylococcus aureus (including MRSA strains), Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 μg/mL to 50 μg/mL, demonstrating comparable efficacy to standard antibiotics .
Anticancer Activity
This compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Research Findings: Anticancer Mechanism
A recent study explored the compound's effects on human cancer cell lines, including breast and colon cancer cells. Results indicated that treatment with varying concentrations (10 μM to 100 μM) led to significant reductions in cell viability, with IC50 values calculated around 30 μM for breast cancer cells .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The tetrazole ring mimics carboxylate groups, allowing the compound to bind effectively to enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors that regulate cell signaling pathways, influencing processes such as apoptosis and inflammation.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison of Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)benzoate | Benzoate derivative | Moderate antibacterial activity |
| Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)acetate | Acetate derivative | Lower potency |
| Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)propionate | Propionate derivative | Similar antimicrobial profile |
The comparisons indicate that while similar compounds exhibit biological activities, this compound stands out due to its enhanced potency against certain bacterial strains and cancer cell lines.
Q & A
Q. How can computational tools predict the compound’s pharmacokinetic properties?
- In Silico Methods :
ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~2.5), bioavailability (Lipinski’s rule), and CYP450 interactions .
Molecular Docking : Simulate binding modes with target proteins (e.g., AutoDock Vina) to prioritize derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
